![molecular formula C15H15N7 B14161974 N,N-bis[(benzotriazol-1-yl)methyl]methylamine CAS No. 111184-77-1](/img/structure/B14161974.png)
N,N-bis[(benzotriazol-1-yl)methyl]methylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-bis[(benzotriazol-1-yl)methyl]methylamine is a compound that features two benzotriazole groups attached to a central methylamine structure. Benzotriazole derivatives are known for their versatility in synthetic chemistry, exhibiting a wide range of biological and chemical properties .
Vorbereitungsmethoden
The synthesis of N,N-bis[(benzotriazol-1-yl)methyl]methylamine typically involves the reaction of benzotriazole with formaldehyde and a secondary amine. One common method includes the use of benzotriazole, formaldehyde, and dimethylamine under acidic conditions to yield the desired product . Industrial production methods often involve similar reaction conditions but are optimized for large-scale synthesis, ensuring high yield and purity .
Analyse Chemischer Reaktionen
N,N-bis[(benzotriazol-1-yl)methyl]methylamine undergoes various chemical reactions, including:
Substitution Reactions: The benzotriazole groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary depending on the desired outcome.
Complex Formation: It can form complexes with metals, which are useful in various catalytic and industrial applications.
Common reagents used in these reactions include samarium diiodide, allyltrimethylsilane, and various ketones . Major products formed from these reactions include substituted piperidines and julolidines .
Wissenschaftliche Forschungsanwendungen
N,N-bis[(benzotriazol-1-yl)methyl]methylamine has several scientific research applications:
Wirkmechanismus
The mechanism of action of N,N-bis[(benzotriazol-1-yl)methyl]methylamine involves its ability to interact with enzymes and receptors in biological systems. The benzotriazole groups can form π–π stacking interactions and hydrogen bonds, allowing the compound to bind effectively to its molecular targets . This interaction can modulate various biological pathways, leading to its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to N,N-bis[(benzotriazol-1-yl)methyl]methylamine include:
(Benzotriazol-1-yloxy)dipiperidinocarbenium tetrafluoroborate: This compound also features benzotriazole groups and is used in peptide coupling reactions.
N,N-bis[(benzotriazol-1-yl)methyl]anilines: These compounds have similar structures but different substituents, leading to variations in their chemical reactivity and applications.
This compound is unique due to its specific combination of benzotriazole groups and a central methylamine structure, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
111184-77-1 |
---|---|
Molekularformel |
C15H15N7 |
Molekulargewicht |
293.33 g/mol |
IUPAC-Name |
1-(benzotriazol-1-yl)-N-(benzotriazol-1-ylmethyl)-N-methylmethanamine |
InChI |
InChI=1S/C15H15N7/c1-20(10-21-14-8-4-2-6-12(14)16-18-21)11-22-15-9-5-3-7-13(15)17-19-22/h2-9H,10-11H2,1H3 |
InChI-Schlüssel |
XUPOVPOFMRZGOV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CN1C2=CC=CC=C2N=N1)CN3C4=CC=CC=C4N=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.